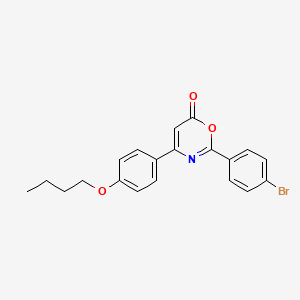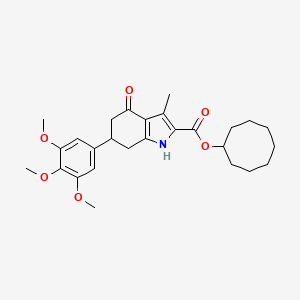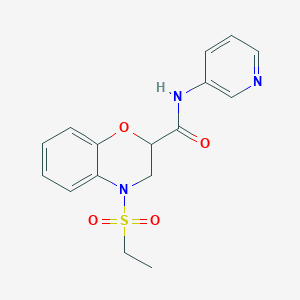
2-(4-bromophenyl)-4-(4-butoxyphenyl)-6H-1,3-oxazin-6-one
Descripción general
Descripción
2-(4-bromophenyl)-4-(4-butoxyphenyl)-6H-1,3-oxazin-6-one is a useful research compound. Its molecular formula is C20H18BrNO3 and its molecular weight is 400.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.04701 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The development of efficient synthesis methods for related compounds has been a focus of research. For example, one-pot synthesis techniques for creating 1,4-dihydro-3,1-benzoxazine-2-thiones demonstrate the interest in developing novel compounds with potentially useful properties. These methods involve reactions of 2-bromophenyl isothiocyanates with carbonyl compounds, indicating a broad interest in bromophenyl-related compounds for their chemical versatility and potential application in various fields (Kobayashi et al., 2010).
Antimicrobial and Antituberculotic Activities
- Some derivatives have shown promising antimicrobial activities, suggesting their potential use in combating infections. For instance, quinazolinones synthesized from p-bromoanthranilic acid have displayed antimicrobial properties, indicating the utility of bromophenyl compounds in the development of new antimicrobial agents (Patel et al., 2006).
- Halogenated benzoxazine diones, including those with bromophenyl groups, have been synthesized and tested against mycobacterium strains, showing that such compounds could be valuable in the search for new antituberculotic drugs (Waisser et al., 2007).
Catalysis and Material Science
- In the realm of catalysis and material science, bromophenyl compounds have been used to synthesize palladium complexes, showcasing the role of these chemicals in developing catalysts for organic reactions. This includes the preparation of [2,6-bis(2-oxazolinyl)phenyl]palladium complexes, indicating their significance in catalytic processes (Kimura & Uozumi, 2008).
Propiedades
IUPAC Name |
2-(4-bromophenyl)-4-(4-butoxyphenyl)-1,3-oxazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3/c1-2-3-12-24-17-10-6-14(7-11-17)18-13-19(23)25-20(22-18)15-4-8-16(21)9-5-15/h4-11,13H,2-3,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFBGOUWTLHZMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CC(=O)OC(=N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B4598479.png)
![N-(2-fluorophenyl)-N'-(5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4598487.png)

![1-[(4-biphenylyloxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B4598492.png)
![2-(butylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4598493.png)


![N-{4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}-2-phenylcyclopropanecarboxamide](/img/structure/B4598523.png)

![1-[1-(2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B4598541.png)
![1,3-dimethyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4598544.png)
![{2-[(3-{[(4-chlorophenyl)amino]carbonyl}-4-ethyl-5-methyl-2-thienyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4598556.png)
![ethyl 4-({[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4598561.png)

